(R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane
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Overview
Description
®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is an organobromine compound characterized by the presence of a bromine atom, three fluorine atoms, and a methyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane typically involves the bromination of 1,1,1-trifluoro-3-methyl-butane. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also participate in elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: The major product is typically an alkene.
Scientific Research Applications
Chemistry: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane exerts its effects is primarily through its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by inductively withdrawing electron density, making the carbon-bromine bond more susceptible to nucleophilic attack.
Comparison with Similar Compounds
- ®-2-Chloro-1,1,1-trifluoro-3-methyl-butane
- ®-2-Iodo-1,1,1-trifluoro-3-methyl-butane
- ®-2-Bromo-1,1,1-trifluoro-2-methyl-butane
Comparison: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability compared to its chloro and iodo analogs. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity in various chemical transformations.
Properties
CAS No. |
1349699-90-6 |
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Molecular Formula |
C5H8BrF3 |
Molecular Weight |
205.02 g/mol |
IUPAC Name |
(2R)-2-bromo-1,1,1-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3/t4-/m1/s1 |
InChI Key |
ZOPGBRVDWFPISZ-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(F)(F)F)Br |
Canonical SMILES |
CC(C)C(C(F)(F)F)Br |
Origin of Product |
United States |
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